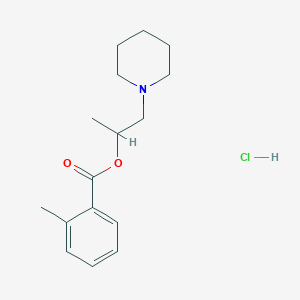![molecular formula C22H25N3O7S B4020631 methyl [4-({3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4020631.png)
methyl [4-({3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate
説明
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, starting from basic aromatic structures which are then functionalized with various groups including sulfonamides, carbamates, and piperidine derivatives. For example, a process might begin with the formation of a benzodioxin-amine, which is then reacted with sulfonyl chlorides and further modified to introduce the piperidine and carbamate functionalities. These syntheses are carefully designed to introduce specific functional groups at targeted positions to achieve the desired chemical and biological properties (Kubicki & Codding, 2001; Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds containing benzodioxin, piperidine, and carbamate groups has been elucidated using techniques such as X-ray crystallography. These structures often reveal significant details about the conformation of the molecule, including the orientation of the benzodioxin ring and the positioning of the sulfamate and carbamate groups. Understanding these structural details is crucial for the prediction of the compound's reactivity and interaction with biological targets (Kubicki & Codding, 2001).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of reactive groups like the carbamate ester and the sulfonamide. These functionalities can undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions, which are often exploited in the synthesis of analogs with modified properties for potential therapeutic applications. The sulfonamide group, in particular, is known for its role in mediating interactions with biological molecules, contributing to the compound's bioactivity (Gangapuram & Redda, 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are determined by their molecular structure. For instance, the introduction of the sulfonamide group can significantly affect the solubility and crystal packing of the compound, influencing its bioavailability and stability. The crystal structure analysis provides insight into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's physical properties (Kubicki & Codding, 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and pH-dependence, are directly related to the functional groups present in the compound. The carbamate and sulfonamide groups, for example, confer specific chemical behaviors, including acid-base reactions and potential for forming hydrogen bonds, which can be pivotal in the compound's interaction with biological targets and its overall biological activity (Gangapuram & Redda, 2006).
科学的研究の応用
Tissue Distribution and Excretion
One study investigated the tissue distribution and excretion of CDRI‐81/470, a broad-spectrum anthelmintic agent effective against intestinal and systemic parasitism, in rats. This research provides insights into the pharmacokinetics of such compounds, essential for developing effective treatments for parasitic infections (Nagaraja et al., 2000).
Synthesis of Carbamate Derivatives
Another study described the synthesis of carbamate derivatives of coumarin and chromene, demonstrating the chemical versatility and potential for creating a variety of bioactive compounds for further pharmaceutical investigation (Velikorodov & Imasheva, 2008).
Biological and Nonbiological Modifications
Research on the biological and nonbiological modifications of carbamates, including methylcarbamate insecticides, highlights the metabolic pathways and environmental degradation processes of these compounds. Such studies are crucial for understanding the environmental impact and safety profile of carbamate-based chemicals (Knaak, 1971).
Antimicrobial Activity of Heterocycles
A study on the synthesis and antimicrobial activity of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole explored the potential of carbamate derivatives in combating microbial infections, indicating the broad applicability of these compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Stereoselective Pharmacokinetic and Pharmacodynamic Analysis
The stereoselective pharmacokinetic and pharmacodynamic analysis of a CNS-active sulphamoylphenyl carbamate derivative demonstrated the importance of stereochemistry in the biological activity and metabolism of carbamate derivatives, offering valuable insights for the design of more effective and safer pharmaceuticals (Bibi et al., 2019).
将来の方向性
特性
IUPAC Name |
methyl N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-30-22(27)24-16-4-7-18(8-5-16)33(28,29)25-10-2-3-15(14-25)21(26)23-17-6-9-19-20(13-17)32-12-11-31-19/h4-9,13,15H,2-3,10-12,14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQZIJQWNAKCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4020551.png)
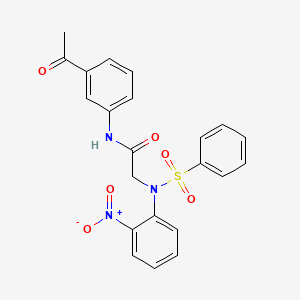
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4020561.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide](/img/structure/B4020564.png)
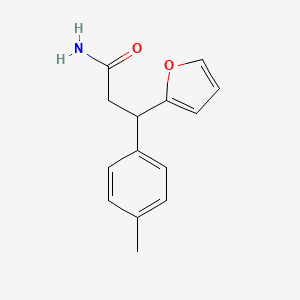

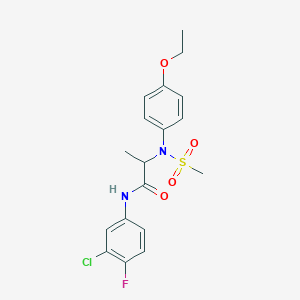
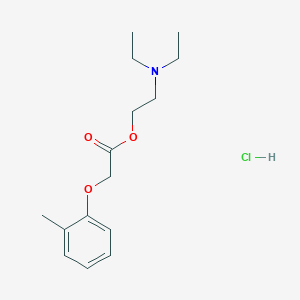
![7-methyl-2-[4-(methylthio)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020603.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4020606.png)
![N~1~-cyclohexyl-N~2~-[2-(2-furoylamino)benzoyl]isoleucinamide](/img/structure/B4020609.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4020620.png)
